molecular formula C17H15N3O3 B15148042 Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate

Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate

Cat. No.: B15148042
M. Wt: 309.32 g/mol
InChI Key: CVZCJAJUGJIBRQ-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core linked to a hydroxyphenyl group through an amino linkage and an acetate ester group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Amination Reaction: The phthalazinone core is then reacted with 3-hydroxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amino linkage.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the phthalazinone core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(4-HYDROXYPHENYL)ACETATE: Similar structure but lacks the phthalazinone core.

    METHYL 2-(3-FORMYL-4-HYDROXYPHENYL)ACETATE: Contains a formyl group instead of the amino linkage.

    METHYL 2-(4-CHLOROPHENYL)ACETATE: Contains a chloro group instead of the hydroxyphenyl group.

Uniqueness

METHYL 2-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE is unique due to the presence of both the phthalazinone core and the hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

methyl 2-[4-(3-hydroxyanilino)phthalazin-1-yl]acetate

InChI

InChI=1S/C17H15N3O3/c1-23-16(22)10-15-13-7-2-3-8-14(13)17(20-19-15)18-11-5-4-6-12(21)9-11/h2-9,21H,10H2,1H3,(H,18,20)

InChI Key

CVZCJAJUGJIBRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=CC(=CC=C3)O

Origin of Product

United States

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